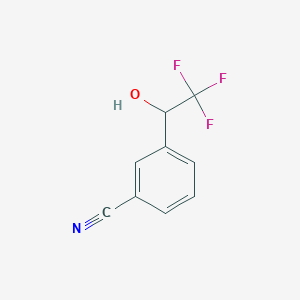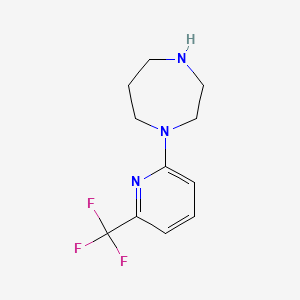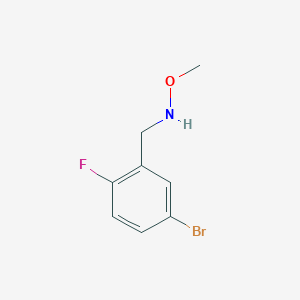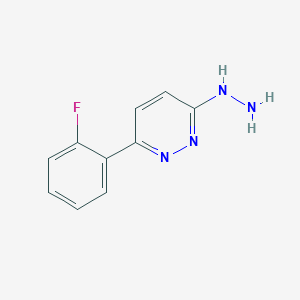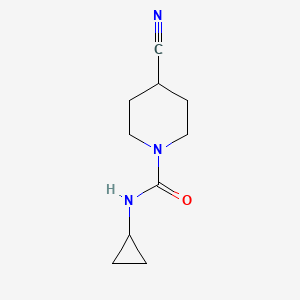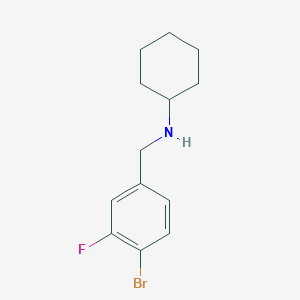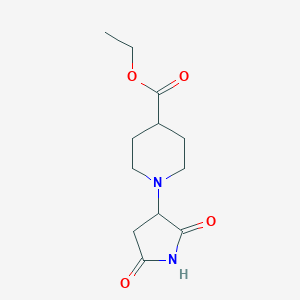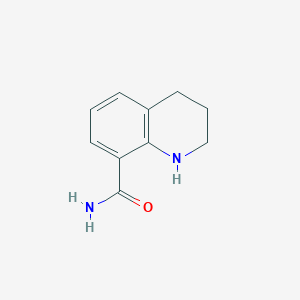
8-Quinolinecarboxamide, 1,2,3,4-tetrahydro-
概要
説明
8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is known for its unique structure, which includes a quinoline ring system that is partially hydrogenated, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- typically involves the hydrogenation of quinolinecarboxamide derivatives. One common method includes the catalytic hydrogenation of quinolinecarboxamide using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures . This process selectively reduces the quinoline ring to form the tetrahydro derivative.
Industrial Production Methods: In an industrial setting, the production of 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and yield .
化学反応の分析
Types of Reactions: 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinecarboxamide derivatives with different oxidation states.
Reduction: Further reduction can lead to fully hydrogenated quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
科学的研究の応用
8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound has shown potential as a fluorescent probe for detecting metal ions, such as aluminum (Al³⁺), due to its ability to enhance fluorescence upon binding.
Medicine: Quinoline derivatives, including 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro-, have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, altering their function and activity.
Pathways Involved: In biological systems, it can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its therapeutic effects.
類似化合物との比較
Quinoline: A parent compound with a fully aromatic ring system.
Quinolone: A derivative with a carbonyl group at the 4-position, known for its antibacterial properties.
Isoquinoline: A structural isomer with the nitrogen atom at a different position in the ring system.
Uniqueness: 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- is unique due to its partially hydrogenated quinoline ring, which imparts different chemical reactivity and biological activity compared to fully aromatic quinoline derivatives . This structural feature allows for selective interactions with molecular targets and diverse applications in various fields.
特性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1,3,5,12H,2,4,6H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYCRGTZCHOLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)N)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398976.png)


